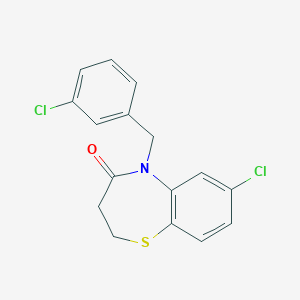

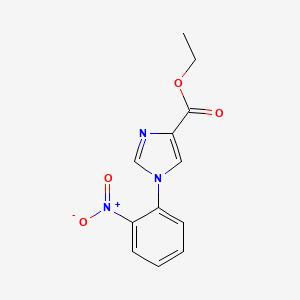

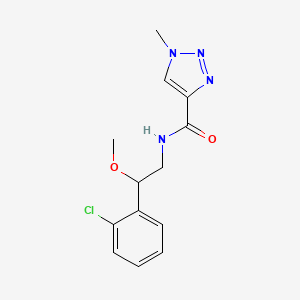

![molecular formula C17H15N7O2 B2827368 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2034413-88-0](/img/structure/B2827368.png)

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide” is a compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives . These compounds have been synthesized as potential antiviral and antimicrobial agents . They have been found to exhibit a broad spectrum of biological activities, including antimicrobial , anticancer , antioxidant , antidepressant , anticonvulsant , and antihypertensive activity .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a [1,2,4]triazolo[4,3-a]pyrazine core, which is a nitrogen-containing heterocycle . This core is attached to a phenyl group and a pyrazole group, both of which are also nitrogen-containing heterocycles .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives include aromatic nucleophilic substitution and reactions with hydrazonoyl halides . These reactions lead to the formation of a variety of heterocyclic compounds .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- This compound is involved in the synthesis of various heterocyclic compounds. For instance, it is used in the creation of enaminones, which are key intermediates in the synthesis of substituted pyrazoles with potential antitumor and antimicrobial activities (Riyadh, 2011).

- The compound is part of a series that includes pyrazolo[1,5-a]-1,3,5-triazines, identified as potent phosphodiesterase type 4 inhibitors, with applications in controlling inflammatory responses (Raboisson et al., 2003).

Antimicrobial and Antifungal Activities

- It has been used in the synthesis of new pyrazoline and pyrazole derivatives, which exhibit significant antibacterial and antifungal activities. These compounds show efficacy against organisms like E. coli and S. aureus (Hassan, 2013).

- Similar compounds have demonstrated antimicrobial activity in various synthesized derivatives, highlighting the potential of this compound in developing new antimicrobial agents (Abunada et al., 2008).

Cancer Research

- Some derivatives of this compound have been screened for cytotoxic effects against human cancer cell lines, showing inhibition effects comparable to established cancer drugs (Riyadh, 2011).

- Other derivatives have been selected by the National Cancer Institute for screening against cancer cell lines, indicating their potential in cancer research (Bekircan et al., 2005).

Anticonvulsant Activity

- Certain substituted derivatives have been synthesized and tested for anticonvulsant activity, showing potential as alternatives to existing anticonvulsant drugs (Kelley et al., 1995).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,3-triazolo-fused pyrazines, have been reported to inhibit c-met protein kinase

Mode of Action

The exact mode of action of this compound is currently unknown. Similar compounds have shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling . By inhibiting these enzymes, the compound could potentially disrupt cell signaling pathways, leading to various downstream effects.

Biochemical Pathways

Given the potential protein kinase inhibition, it’s plausible that the compound could affect pathways involving cell growth and proliferation, as protein kinases are key regulators of these processes .

Result of Action

If the compound does indeed inhibit protein kinases, it could potentially disrupt cell signaling pathways, leading to effects such as inhibited cell growth and proliferation .

Propiedades

IUPAC Name |

5-methyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1-phenylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7O2/c1-11-13(9-20-24(11)12-5-3-2-4-6-12)16(25)19-10-14-21-22-15-17(26)18-7-8-23(14)15/h2-9H,10H2,1H3,(H,18,26)(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCZFJJGKLEVDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NN=C4N3C=CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

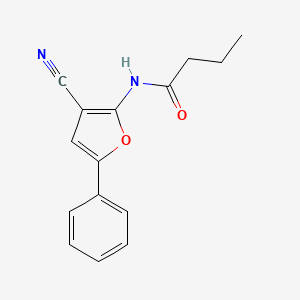

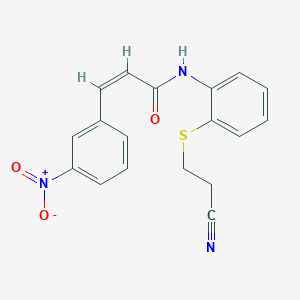

![N-(4-ethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2827286.png)

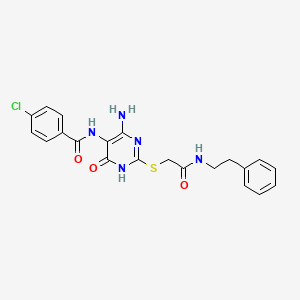

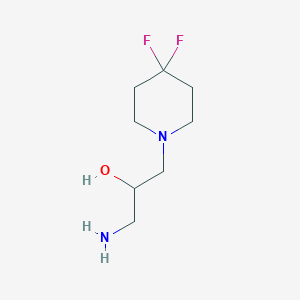

![6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2827293.png)

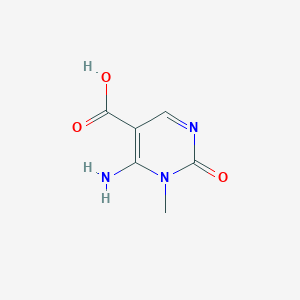

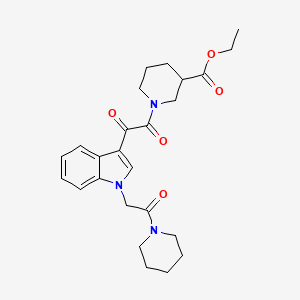

![N-[(4-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2827302.png)

![(1R,4R)-2-[(3-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/no-structure.png)